2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol
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Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL is a complex organic compound that features a benzothiazole moiety linked to a hydrazone and a dichlorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4,6-dichlorosalicylaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzothiazole ring or the hydrazone linkage, resulting in various reduced derivatives.
Substitution: The dichlorophenol group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzothiazole or hydrazone derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity, while the hydrazone linkage may facilitate binding to other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINE: A simpler hydrazine derivative of benzothiazole.
4,6-DICHLOROSALICYLALDEHYDE: A precursor in the synthesis of the target compound.
BENZOTHIAZOLE: The parent compound, which forms the core structure.
Uniqueness
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL is unique due to its combination of a benzothiazole moiety with a hydrazone and dichlorophenol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various applications.
Properties
Molecular Formula |
C14H9Cl2N3OS |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-9-5-8(13(20)10(16)6-9)7-17-19-14-18-11-3-1-2-4-12(11)21-14/h1-7,20H,(H,18,19)/b17-7+ |
InChI Key |
IVSQYOFNPGONTE-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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